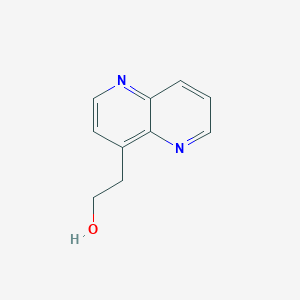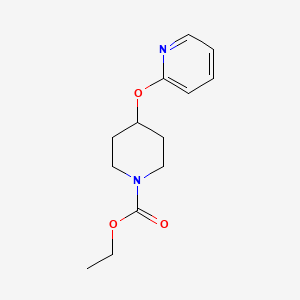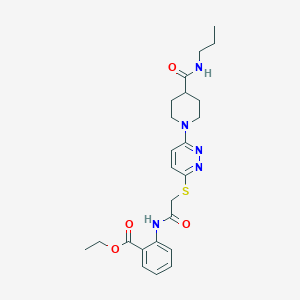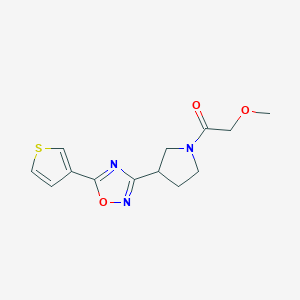
8-(Thiazol-4-yl)-9H-purin-6-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Purin-6-amine, 8-(4-thiazolyl)- is a chemical compound that is increasingly gaining interest in the field of scientific research and industry. It belongs to the class of organic compounds known as 6-aminopurines . These are purines that carry an amino group at position 6. Purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring .
Molecular Structure Analysis
The molecular formula of 9H-Purin-6-amine, 8-(4-thiazolyl)- is C8H6N6S . It contains a total of 21 atoms; 6 Hydrogen atoms, 8 Carbon atoms, 6 Nitrogen atoms, and 1 Sulfur atom . The structure data file of this compound is available for download and can be imported to most of the chemistry software for further analysis .Physical And Chemical Properties Analysis
9H-Purin-6-amine, 8-(4-thiazolyl)- has a molecular weight of 218.24 g/mol . More detailed physical and chemical properties like melting point, boiling point, and density can be found on various chemical databases .Wirkmechanismus
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with a variety of targets, depending on the specific derivative and its functional groups.
Mode of Action
Thiazole derivatives have been reported to interact with their targets in various ways, leading to different biological outcomes . For instance, some thiazole derivatives have been found to induce cytotoxicity activity on human tumor cell lines .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may influence multiple biochemical pathways .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability and pharmacokinetic behavior.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including cytotoxic effects on human tumor cell lines .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 9H-Purin-6-amine, 8-(4-thiazolyl)- in lab experiments is its versatility. It can be used in a wide range of applications, including medicine, agriculture, and material science. It is also relatively easy to synthesize and has been shown to have low toxicity in animal studies.
However, there are also some limitations to using 9H-Purin-6-amine, 8-(4-thiazolyl)- in lab experiments. One of the main limitations is its limited solubility in water, which can make it difficult to use in certain applications. It is also relatively expensive compared to other compounds.
Zukünftige Richtungen
There are several future directions for research on 9H-Purin-6-amine, 8-(4-thiazolyl)-. In medicine, further studies are needed to determine its potential as a treatment for neurodegenerative diseases and viral infections. It may also be useful in the development of new anti-inflammatory drugs.
In agriculture, future research could focus on optimizing the use of 9H-Purin-6-amine, 8-(4-thiazolyl)- as a plant growth regulator and herbicide. It may also be useful in the development of new crop varieties with improved yields and quality.
In material science, future research could focus on the use of 9H-Purin-6-amine, 8-(4-thiazolyl)- in the development of new organic electronic devices with improved efficiency and stability.
Conclusion:
9H-Purin-6-amine, 8-(4-thiazolyl)- is a versatile chemical compound with potential applications in medicine, agriculture, and material science. Its mechanism of action varies depending on its application, and it has been shown to have a range of biochemical and physiological effects. While there are some limitations to using this compound in lab experiments, there are also several future directions for research that could lead to new discoveries and applications.
Synthesemethoden
The synthesis of 9H-Purin-6-amine, 8-(4-thiazolyl)- can be achieved through several methods. One of the most common methods is the reaction of 2-amino-4-thiazolecarboxylic acid with xanthine in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). Another method involves the reaction of 2-amino-4-thiazolecarboxylic acid with 8-bromo-xanthine in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Thiazole, einschließlich „8-(Thiazol-4-yl)-9H-purin-6-amin“, haben antimikrobielle Eigenschaften gezeigt . Sie sind ein prominentes Strukturelement in einer Vielzahl von Naturprodukten, wie zum Beispiel Penicillin .
Antiretrovirale Aktivität
Thiazole werden in antiretroviralen Medikamenten wie Ritonavir verwendet . Dies deutet darauf hin, dass „this compound“ möglicherweise zur Behandlung von HIV/AIDS eingesetzt werden könnte .
Antifungal Aktivität
Thiazole werden auch in Antimykotika wie Abafungin verwendet . Dies deutet darauf hin, dass „this compound“ potenzielle Anwendungen bei der Behandlung von Pilzinfektionen haben könnte .
Antikrebsaktivität
Thiazole haben Antikrebseigenschaften gezeigt . Beispielsweise ist Tiazofurin ein Thiazol-haltiges Medikament, das in der Krebstherapie eingesetzt wird . Dies deutet darauf hin, dass „this compound“ möglicherweise zur Behandlung von Krebs eingesetzt werden könnte .
Anti-Alzheimer-Aktivität
Thiazole haben ein Potenzial für die Behandlung der Alzheimer-Krankheit gezeigt . Dies deutet darauf hin, dass „this compound“ möglicherweise zur Behandlung der Alzheimer-Krankheit eingesetzt werden könnte .
Antihypertensive Aktivität
Thiazole haben antihypertensive Eigenschaften gezeigt . Dies deutet darauf hin, dass „this compound“ möglicherweise zur Behandlung von Bluthochdruck eingesetzt werden könnte .
Antioxidative Aktivität
Thiazole haben antioxidative Eigenschaften gezeigt . Dies deutet darauf hin, dass „this compound“ möglicherweise als Antioxidans eingesetzt werden könnte .
Hepatoprotektive Aktivität
Thiazole haben hepatoprotektive Eigenschaften gezeigt . Dies deutet darauf hin, dass „this compound“ möglicherweise zur Behandlung von Lebererkrankungen eingesetzt werden könnte .
Eigenschaften
IUPAC Name |
8-(1,3-thiazol-4-yl)-7H-purin-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N6S/c9-6-5-8(11-2-10-6)14-7(13-5)4-1-15-3-12-4/h1-3H,(H3,9,10,11,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUSWBSDLSUCNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)C2=NC3=NC=NC(=C3N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2387488.png)

![2-(1-{3-[4-((1E)Prop-1-enyl)-2-methoxyphenoxy]propyl}benzimidazol-2-yl)propan-2-ol](/img/structure/B2387492.png)
![3-[4-(Benzenesulfonyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2387493.png)
![7-(3,4-difluorophenyl)-3-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2387495.png)
![3-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B2387496.png)




![4-methyl-N-[[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-3-nitrobenzamide](/img/structure/B2387504.png)
![4-(2-chlorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2387505.png)

![Ethyl 3-[(4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2387508.png)